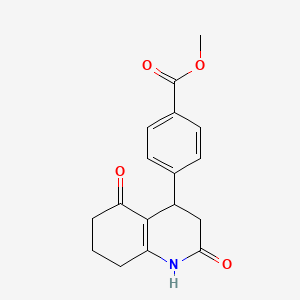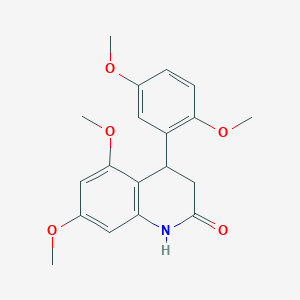
4-(2,3-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone
Vue d'ensemble
Description
4-(2,3-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as DMQX, is a synthetic compound that has been extensively studied for its effects on the central nervous system. DMQX belongs to the class of quinolinone derivatives and is a selective antagonist of the AMPA receptor subtype of glutamate receptors.
Mécanisme D'action
4-(2,3-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone acts as a competitive antagonist of the AMPA receptor subtype of glutamate receptors. It binds to the receptor and prevents the binding of glutamate, which is the natural ligand of the receptor. This results in a decrease in excitatory neurotransmission in the brain, which can have a variety of effects on neuronal function and behavior.
Biochemical and Physiological Effects
4-(2,3-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have a variety of biochemical and physiological effects on the central nervous system. It has been shown to block long-term potentiation, which is a form of synaptic plasticity that is thought to underlie learning and memory. 4-(2,3-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to block the rewarding effects of drugs of abuse, such as cocaine and amphetamine, suggesting that it may have potential as a treatment for drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2,3-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has several advantages for use in lab experiments. It is a potent and selective antagonist of the AMPA receptor subtype of glutamate receptors, which makes it a valuable tool for studying the role of these receptors in neuronal function and behavior. However, 4-(2,3-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone also has some limitations. It has a relatively short half-life in vivo, which can make it difficult to study its effects over longer time periods. Additionally, 4-(2,3-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone can have off-target effects on other receptors, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 4-(2,3-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone. One area of interest is the development of more selective AMPA receptor antagonists that can be used to study the role of specific subtypes of these receptors in neuronal function and behavior. Another area of interest is the development of 4-(2,3-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone analogs that have a longer half-life in vivo, which would enable the study of its effects over longer time periods. Finally, 4-(2,3-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone may have potential as a therapeutic agent for the treatment of drug addiction, and further research is needed to determine its efficacy and safety in this context.
Applications De Recherche Scientifique
4-(2,3-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its effects on the central nervous system. It is a potent and selective antagonist of the AMPA receptor subtype of glutamate receptors, which are involved in excitatory neurotransmission in the brain. 4-(2,3-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been used in a variety of scientific research applications, including studies of synaptic plasticity, learning and memory, and drug addiction.
Propriétés
IUPAC Name |
4-(2,3-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-23-14-8-6-7-11(18(14)25-3)12-9-16(22)21-13-10-15(24-2)19(26-4)20(27-5)17(12)13/h6-8,10,12H,9H2,1-5H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOCLEMEHVKBOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=O)NC3=CC(=C(C(=C23)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide](/img/structure/B4436470.png)
![N-[4-(cyanomethyl)phenyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4436474.png)



![4-[(2-methoxyethyl)thio]-2-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4436519.png)
![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-4-isoxazolesulfonamide](/img/structure/B4436527.png)



![3,5-dimethyl-1-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine](/img/structure/B4436560.png)
![4-(acetylamino)phenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B4436569.png)

